molecular formula C17H18ClNO2 B245938 2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate

2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate

Cat. No. B245938
M. Wt: 303.8 g/mol
InChI Key: MOQSACZHJKHRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate, commonly known as BAMCB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzylamines and is used as a reagent in various chemical reactions. BAMCB has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research.

Scientific Research Applications

BAMCB has been widely used as a reagent in various chemical reactions, including the synthesis of biologically active compounds, such as antitumor agents, antiviral agents, and antimicrobial agents. It has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

BAMCB acts as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, BAMCB increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. BAMCB has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Biochemical and Physiological Effects:
BAMCB has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antitumor, antiviral, and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAMCB in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using BAMCB is its relatively high cost compared to other reagents.

Future Directions

There are several future directions for the use of BAMCB in scientific research. One area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of new antitumor, antiviral, and antimicrobial agents. Finally, there is a need for further research into the biochemical and physiological effects of BAMCB to better understand its potential applications in medicine and other areas of research.
Conclusion:
In conclusion, BAMCB is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research. It is a highly pure and stable reagent that has been used in the synthesis of biologically active compounds and the development of new drugs. BAMCB has also been shown to have a wide range of biochemical and physiological effects, including improving cognitive function and memory, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of BAMCB in scientific research.

Synthesis Methods

The synthesis of BAMCB involves the reaction of 3-chlorobenzoic acid with benzylamine and methylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place at room temperature and yields BAMCB as a white crystalline solid with a high purity.

properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl 3-chlorobenzoate

InChI

InChI=1S/C17H18ClNO2/c1-19(13-14-6-3-2-4-7-14)10-11-21-17(20)15-8-5-9-16(18)12-15/h2-9,12H,10-11,13H2,1H3

InChI Key

MOQSACZHJKHRFA-UHFFFAOYSA-N

SMILES

CN(CCOC(=O)C1=CC(=CC=C1)Cl)CC2=CC=CC=C2

Canonical SMILES

CN(CCOC(=O)C1=CC(=CC=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.